molecular formula C21H25N3O B11449380 N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide

N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide

Cat. No.: B11449380
M. Wt: 335.4 g/mol
InChI Key: MQMYPINLTXPHPM-UHFFFAOYSA-N
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Description

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE typically involves the reaction of 1-pentyl-1H-1,3-benzodiazole with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to microtubules, inhibiting their polymerization and thus affecting cell division. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(1-pentylbenzimidazol-2-yl)methyl]-2-phenylacetamide

InChI

InChI=1S/C21H25N3O/c1-2-3-9-14-24-19-13-8-7-12-18(19)23-20(24)16-22-21(25)15-17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,22,25)

InChI Key

MQMYPINLTXPHPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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